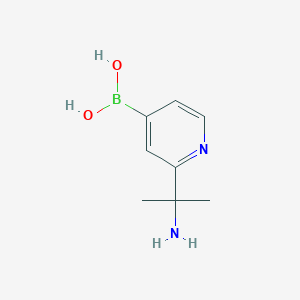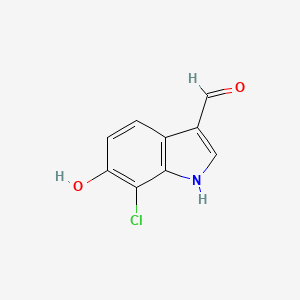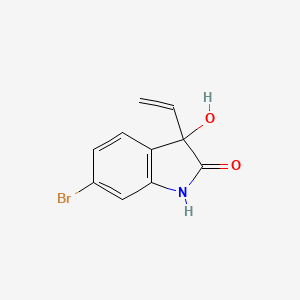![molecular formula C9H13IN2 B11758131 3-iodo-5,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine](/img/structure/B11758131.png)
3-iodo-5,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-5,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with an iodine atom at the 3-position and two methyl groups at the 5-position
Méthodes De Préparation
The synthesis of 3-iodo-5,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrazolo[1,5-a]pyridine core.
Methylation: The methyl groups at the 5-position are introduced through a methylation reaction using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions.
Analyse Des Réactions Chimiques
3-Iodo-5,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and introduce new functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include sodium borohydride and lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form new carbon-carbon bonds. These reactions typically require palladium catalysts and appropriate ligands.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Iodo-5,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine has several scientific research applications, including:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and as a probe for investigating enzyme activities.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 3-iodo-5,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine involves its interaction with molecular targets and pathways. The compound’s iodine atom and methyl groups can influence its binding affinity and specificity for certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-Iodo-5,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine can be compared with other similar compounds, such as:
3-Iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine: This compound has a similar pyrazolo[1,5-a] core but with different substituents, which can affect its chemical properties and applications.
Pyrazolo[3,4-d]pyrimidine: This compound features a different ring fusion pattern, which can lead to different reactivity and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both iodine and methyl groups, which can confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H13IN2 |
|---|---|
Poids moléculaire |
276.12 g/mol |
Nom IUPAC |
3-iodo-5,5-dimethyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C9H13IN2/c1-9(2)3-4-12-8(5-9)7(10)6-11-12/h6H,3-5H2,1-2H3 |
Clé InChI |
JXSSXPRAHVPLBI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCN2C(=C(C=N2)I)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-hydroxy-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B11758055.png)


![8-Fluoro-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11758073.png)


![methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B11758081.png)

![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B11758088.png)
![6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11758104.png)
![Methyl 2-[2-(furan-2-yl)ethenyl]-6-methoxybenzoate](/img/structure/B11758106.png)

![N-methyl-N-{2-methyl-4-[(oxiran-2-yl)methoxy]phenyl}-2-[(oxiran-2-yl)methyl]oxiran-2-amine](/img/structure/B11758118.png)
